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Compound of Interest

Compound Name: 3,5-Dimethyl-4-iodophenol

Cat. No.: B1301097

L  Get Quote

This technical guide provides a comprehensive overview of the spectral data for 3,5-Dimethyl-

4-iodophenol, a key intermediate in various chemical syntheses. The document is intended for

researchers, scientists, and professionals in drug development and related fields, offering

detailed spectral analysis and the underlying experimental methodologies.

Spectroscopic Data Summary

The following sections present the nuclear magnetic resonance (NMR), mass spectrometry
(MS), and infrared (IR) spectroscopy data for 3,5-Dimethyl-4-iodophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. *H NMR Data

The proton NMR spectrum provides insight into the hydrogen environments within the

molecule.

Chemical Shift (8)

Multiplicity Integration Assignment
PpmM
8.03 Broad Singlet 1H Ar-OH
6.52 Singlet 2H Ar-H
2.35 Singlet 6H -CHs
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1.1.2. 3C NMR Data (Predicted)

The carbon-13 NMR spectrum reveals the carbon framework of the molecule. The following

data is predicted as experimental data is not readily available.

Chemical Shift (8) ppm

Assignment

153.2 C-OH
139.5 C-CHs
124.0 C-H
95.0 C-l
24.1 -CHs

Mass Spectrometry (MS)

Mass spectrometry data provides information about the molecular weight and fragmentation

pattern of the compound.

m/z Relative Intensity (%) Assignment

248 100 [M]* (Molecular lon)
121 M- 1]

91 [M - I - CH20]*

77 [CeHs]*

Infrared (IR) Spectroscopy (Predicted)

Infrared spectroscopy identifies the functional groups present in the molecule. The following

data is predicted.
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Wavenumber (cm~?) Intensity Assignment

~3550 Strong, Broad O-H Stretch

~3000 Medium Aromatic C-H Stretch
~2920 Medium Aliphatic C-H Stretch
~1600, ~1470 Strong Aromatic C=C Bending
~1200 Strong C-O Stretch

~850 Strong C-H Out-of-plane Bending
~600 Medium C-1 Stretch

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented
above for a solid phenolic compound like 3,5-Dimethyl-4-iodophenol.

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of 3,5-Dimethyl-4-iodophenol is dissolved in
0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs) in a standard 5 mm NMR tube.
A small amount of tetramethylsilane (TMS) may be added as an internal standard (& 0.00 ppm).

1H NMR Spectroscopy: A proton NMR spectrum is typically acquired on a 300 or 400 MHz
spectrometer. Standard acquisition parameters include a 30° pulse width, an acquisition time of
2-4 seconds, and a relaxation delay of 1-2 seconds. For a well-resolved spectrum, 16 to 64
scans are typically averaged.

13C NMR Spectroscopy: A carbon-13 NMR spectrum is acquired on the same spectrometer,
typically at a frequency of 75 or 100 MHz. Due to the low natural abundance of 13C, a larger
number of scans (1024 or more) is required. Proton decoupling is used to simplify the spectrum
to singlets for each unique carbon atom. A spectral width of 0-220 ppm is common.

Mass Spectrometry
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Electron lonization (El) Mass Spectrometry: A small amount of the solid sample is introduced
into the mass spectrometer, often via a direct insertion probe. The sample is vaporized, and the
gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This
causes ionization and fragmentation of the molecule. The resulting positively charged ions are
accelerated, separated by their mass-to-charge ratio (m/z) in a mass analyzer, and detected.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy (Solid Phase): A small amount of finely ground
3,5-Dimethyl-4-iodophenol is mixed with dry potassium bromide (KBr). The mixture is then
pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained using an
Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample
directly onto the ATR crystal. The sample is then irradiated with a broad range of infrared
frequencies, and the absorbance is measured as a function of wavenumber. A background
spectrum of the empty sample holder (or KBr pellet) is recorded and subtracted from the

sample spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.
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Caption: Workflow for the Spectroscopic Analysis of a Chemical Compound.

 To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 3,5-
Dimethyl-4-iodophenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1301097#spectral-data-for-3-5-dimethyl-4-
iodophenol-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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